BMS-932481 is a bicyclic pyrimidine compound that functions as a gamma-secretase modulator. It was developed primarily for the treatment of Alzheimer’s disease, a neurodegenerative disorder characterized by cognitive decline and memory loss. The compound emerged from a screening process of the Bristol-Myers Squibb compound collection, where it was optimized for potency and selectivity, demonstrating significant reductions in amyloid-beta peptides in preclinical models .
BMS-932481 belongs to the class of gamma-secretase modulators, which are compounds designed to selectively modulate the activity of gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein. This modulation aims to decrease the production of harmful amyloid-beta peptides while preserving the production of non-toxic fragments . The compound has been evaluated in various preclinical studies, showing a favorable safety profile without Notch-based toxicity .
The synthesis of BMS-932481 involves several key steps:
The synthesis pathway was refined over time to enhance yield and reduce the use of toxic reagents, demonstrating a commitment to improving both efficiency and safety in chemical processes.
BMS-932481 is characterized by its bicyclic pyrimidine structure, which contributes to its biological activity as a gamma-secretase modulator. The molecular formula is C₁₄H₁₅N₅O, with a molecular weight of 269.31 g/mol. Key structural features include:
Crystallographic studies have confirmed the absolute configuration of BMS-932481, affirming its structural integrity for pharmacological activity .
BMS-932481 undergoes several chemical reactions during its metabolic processing:
These reactions highlight the importance of metabolic pathways in determining both efficacy and safety profiles for therapeutic applications.
BMS-932481 acts by selectively modulating gamma-secretase activity, leading to:
Clinical trials have demonstrated that BMS-932481 can effectively alter amyloid peptide profiles in both plasma and cerebrospinal fluid, supporting its role as a therapeutic candidate for Alzheimer’s disease .
BMS-932481 exhibits several notable physical and chemical properties:
These properties are critical for understanding the drug's behavior in biological systems.
BMS-932481 has potential applications primarily in:
The ongoing research into BMS-932481 underscores its significance within the context of neurodegenerative disease therapeutics and highlights its potential role in future clinical applications .
Alzheimer’s disease (AD) pathology is characterized by extracellular amyloid plaques composed primarily of amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform. The amyloid hypothesis posits that accumulation of Aβ peptides initiates a cascade leading to neurodegeneration. Genetic evidence strongly supports this: Mutations in APP, PSEN1, and PSEN2 genes alter γ-secretase processing of amyloid precursor protein (APP), increasing Aβ42/Aβ40 ratios or promoting aggregation. γ-Secretase, an intramembrane aspartyl protease complex, catalyzes the final step in Aβ generation through sequential proteolysis of APP-C99 fragments. This process yields Aβ peptides of varying lengths (Aβ37, Aβ38, Aβ40, Aβ42, etc.), with longer peptides (≥Aβ42) exhibiting pronounced neurotoxicity and aggregation propensity. Consequently, γ-secretase represents a critical therapeutic node for modulating Aβ production without completely blocking its generation [1] [6] [7].
Table 1: Aβ Peptides Generated by γ-Secretase Cleavage and Their Pathogenic Significance
Aβ Peptide | Relative Abundance in CSF | Aggregation Propensity | Role in AD Pathogenesis |
---|---|---|---|
Aβ37 | Low | Very Low | Potential anti-aggregatory effects |
Aβ38 | High | Low | Anti-aggregatory; correlates with protection |
Aβ40 | Very High | Moderate | Major physiological form; plaques |
Aβ42 | Moderate | Very High | Primary component of plaques; highly toxic |
Aβ43 | Low | Extreme | Highly amyloidogenic; accelerates pathology |
Early therapeutic strategies focused on γ-secretase inhibitors (GSIs), which block the protease’s active site, preventing cleavage of all substrates, including Notch. Clinical failures of GSIs (e.g., Semagacestat, Avagacestat) highlighted fundamental limitations: Mechanism-based toxicities from Notch inhibition (e.g., gastrointestinal effects, skin cancer) and paradoxical cognitive worsening in patients. Crucially, GSIs reduce total Aβ but fail to correct the pathogenic Aβ42/Aβ40 ratio and may accumulate neurotoxic APP-C99 fragments [1] [6] [7].
In contrast, γ-secretase modulators (GSMs) represent a refined approach. These small molecules allosterically influence γ-secretase processivity, shifting cleavage preference away from longer Aβ peptides (Aβ42, Aβ43) toward shorter, less harmful forms (Aβ37, Aβ38). This occurs without inhibiting total enzymatic activity or preventing Notch proteolysis, thereby avoiding GSI-associated toxicities. Mechanistically, BMS-932481 exemplifies this by decreasing Aβ40/Aβ42 while increasing Aβ37/Aβ38 in plasma and cerebrospinal fluid (CSF), maintaining constant total Aβ levels – a hallmark of true modulation rather than inhibition [1] [3] [6].
Table 2: Key Mechanistic Differences Between GSIs and GSMs like BMS-932481
Property | γ-Secretase Inhibitors (GSIs) | γ-Secretase Modulators (BMS-932481) |
---|---|---|
Catalytic Inhibition | Complete blockade | No inhibition; altered cleavage site preference |
Effect on Total Aβ | Significant reduction | Minimal/no change in CSF; no change in plasma |
Effect on Aβ42 | Reduced | Significantly reduced |
Effect on Aβ37/38 | Reduced or unchanged | Significantly increased |
Notch Proteolysis | Inhibited | Unaffected |
APP-C99 Fragment | Accumulated | Cleared efficiently |
Clinical Toxicity | Notch-related (severe) | Mechanism-related (e.g., hepatic) |
BMS-932481 emerged from a strategic effort to develop non-NSAID-derived GSMs with improved brain penetration, potency, and safety profiles compared to early carboxylic acid-based modulators (e.g., Tarenflurbil). As a bicyclic pyrimidine derivative, it belongs to the heterocyclic GSM chemotype. This scaffold was optimized for:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: